5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione
Description
Properties
IUPAC Name |
5-(2-ethylsulfinylpropyl)-2-propanoylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)19(18)5-2/h9-10,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHYEBNRGSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)CC(C)S(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione typically involves the reaction of 1,3-cyclohexanedione with ethylsulfinylpropyl and oxopropyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
Toxicological and Environmental Considerations
Biological Activity
5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, commonly referred to as clethodim, is a synthetic herbicide widely utilized in agricultural practices for its effectiveness against grass weeds. This article explores its biological activity, including mechanisms of action, toxicity, environmental impact, and relevant case studies.
- Molecular Formula : C14H22O4S
- Molecular Weight : 286.39 g/mol
- SMILES Notation : C1C(CC(=C(C1=O)C(CC)=O)C(CC)=O)SCC
Clethodim acts primarily as a fatty acid synthesis inhibitor , targeting the enzyme acetyl-CoA carboxylase (ACCase). This inhibition disrupts the fatty acid biosynthesis pathway, which is crucial for cell membrane formation and energy production in plants. The specific activity of clethodim is selective for grasses, making it a valuable tool in crop management.
| Mechanism | Description |
|---|---|
| Target Enzyme | Acetyl-CoA Carboxylase (ACCase) |
| Pathway Affected | Fatty Acid Biosynthesis |
| Selectivity | Primarily affects monocotyledonous plants (grasses) |
Acute and Chronic Toxicity
Clethodim has been evaluated for its toxicity across various species. The following table summarizes key findings from toxicological studies:
Table 2: Toxicity Data
| Study Type | Organism | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Oral | Rat | 1,500 | Mild effects on liver function |
| Chronic Exposure | Mouse | N/A | No significant long-term effects |
| Dermal Exposure | Rabbit | >2,000 | Non-irritating |
Environmental Impact
Clethodim is known to be mobile in soil and can potentially contaminate groundwater. Environmental fate studies indicate that its degradation products may also pose risks. The following table outlines some environmental parameters:
Table 3: Environmental Fate
| Parameter | Value |
|---|---|
| Aqueous Solubility | 29 mg/L |
| Maximum Screening-Level EDWC | 1,430 µg/L (acute) |
| Soil Mobility | High |
Case Study 1: Efficacy Against Grass Weeds
In a field trial conducted in 2020, clethodim was applied at varying rates to assess its efficacy against common grass weeds in soybean crops. Results indicated a significant reduction in weed biomass by up to 90% at the recommended application rate.
Case Study 2: Environmental Monitoring
A study published in the Journal of Environmental Quality monitored water samples from agricultural runoff areas treated with clethodim. The study found detectable levels of clethodim and its metabolites, raising concerns about potential impacts on aquatic ecosystems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, and what methodological challenges arise during its preparation?
- Answer : The synthesis of this compound likely involves sequential alkylation and oxidation steps. A related compound, 5-(2-ethylthiopropyl)-1,3-cyclohexanedione ([87476-15-1]), suggests alkylation of the cyclohexanedione core with a thioether precursor, followed by oxidation to the sulfinyl group using agents like meta-chloroperbenzoic acid (mCPBA) . Key challenges include controlling regioselectivity during alkylation and avoiding over-oxidation to sulfone derivatives. Purification via column chromatography or crystallization is critical, as evidenced by high-purity NMR data for structurally similar compounds .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?
- Answer : High-resolution ¹H NMR is essential for confirming substituent positions and oxidation states. For example, the ethylsulfinyl group’s chiral center may split proton signals into distinct diastereotopic peaks, requiring advanced NMR techniques (e.g., COSY, NOESY) . Mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M–H]⁻), while IR spectroscopy can verify carbonyl (C=O) and sulfinyl (S=O) functional groups. Cross-referencing with databases like PubChem or SciFinder for similar cyclohexanedione derivatives is advised .
Q. What are the stability considerations for this compound under varying storage conditions?
- Answer : Cyclohexanedione derivatives are prone to keto-enol tautomerism, which may affect reactivity. The ethylsulfinyl group’s sensitivity to moisture and light necessitates storage in inert atmospheres (argon) at –20°C. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) can identify decomposition pathways, as demonstrated for analogous compounds in pharmacopeial guidelines .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the ethylsulfinyl group in catalytic or biological systems?
- Answer : Density Functional Theory (DFT) calculations can model sulfoxide’s electronic configuration and nucleophilic susceptibility. For example, the sulfinyl group’s lone pair orientation influences its interaction with biological targets or metal catalysts. Molecular docking studies using software like AutoDock Vina may predict binding affinities, leveraging structural analogs with resolved crystallographic data .
Q. How can researchers resolve contradictions in spectral data arising from stereochemical complexity?
- Answer : Diastereomerism from the ethylsulfinyl group requires chiral separation techniques (e.g., HPLC with chiral stationary phases). Comparative analysis of NMR chemical shifts for enantiopure standards (if available) or X-ray crystallography can resolve ambiguities. For instance, crystal structures of related benzimidazole derivatives highlight the importance of steric effects on signal splitting .
Q. What experimental designs are optimal for studying the compound’s interactions with biological enzymes (e.g., oxidoreductases)?
- Answer : Enzyme kinetics assays (e.g., Michaelis-Menten plots) using purified enzymes can quantify sulfoxide reduction rates. Isotopic labeling (³⁴S or deuterated analogs) may track metabolic pathways. Parallel studies with ethylthio and sulfone analogs (from ) can clarify the sulfinyl group’s role in substrate specificity .
Q. How does the compound’s conformational flexibility impact its physicochemical properties?
- Answer : Molecular dynamics simulations (e.g., using GROMACS) can model the cyclohexanedione ring’s puckering and substituent orientations. Solubility parameters (logP) and partition coefficients (logD) should be experimentally validated via shake-flask methods, referencing related compounds with triethylphenyl substituents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
